molecular formula C28H30FN5O2 B2487522 5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326826-22-5

5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2487522
CAS RN: 1326826-22-5
M. Wt: 487.579
InChI Key: UTEIYOPATYDCSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorine-containing derivatives of pyrazolo[3,4-d]pyrimidines, which are structurally related to the compound , involves reactions with various primary and secondary amines to form specific substituted amides, followed by high-temperature cyclization to produce the desired pyrazolo[3,4-d]pyrimidine derivatives (Eleev, Kutkin, & Zhidkov, 2015). This method reflects the complex steps often required in synthesizing such intricate molecules.

Molecular Structure Analysis

The molecular structure of compounds within this category often includes various functional groups attached to a pyrazolo[1,5-a]pyrazine core. For instance, crystallographic analysis has demonstrated that piperazine rings in similar compounds adopt specific conformations and form dihedral angles with attached phenyl rings, highlighting the importance of spatial arrangement in determining the compound's physical and chemical properties (Loh et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups. For example, amide and carbamate groups present in these molecules undergo specific reactions, including hydrolysis and nucleophilic substitution, which are fundamental for further chemical modifications or for understanding their interaction with biological molecules.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for determining the suitability of these compounds for further application in synthesis or product formulation. The crystalline structure, revealed through X-ray crystallography, provides insight into molecular packing, intermolecular interactions, and stability (Ragavan et al., 2010).

Scientific Research Applications

Antibacterial and Biofilm Inhibition Properties

One study explores derivatives of pyrazole, including compounds structurally similar to 5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, which exhibit potent antibacterial activities against various bacterial strains. Moreover, these compounds demonstrated effective biofilm inhibition activities, surpassing the reference antibiotic Ciprofloxacin in efficacy (Mekky & Sanad, 2020).

Antitumor Activity

Another study focused on the synthesis of novel pyrazole derivatives, highlighting compounds with substantial cytotoxic activity against various tumor cell lines. This research indicates the potential of these compounds, including those structurally similar to our compound of interest, in antitumor applications (Naito et al., 2005).

Inhibitory Activity Against MurB Enzyme

The derivatives of pyrazole, including compounds related to this compound, have shown significant inhibitory activities against MurB enzyme, which is crucial in bacterial cell wall synthesis. This finding suggests the potential use of these compounds in targeting bacterial growth and survival (Mekky & Sanad, 2020).

properties

IUPAC Name

5-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN5O2/c1-20(2)21-7-9-22(10-8-21)24-19-26-28(36)33(17-18-34(26)30-24)12-11-27(35)32-15-13-31(14-16-32)25-6-4-3-5-23(25)29/h3-10,17-18,20,24,26,30H,11-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHYHERTZVKDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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